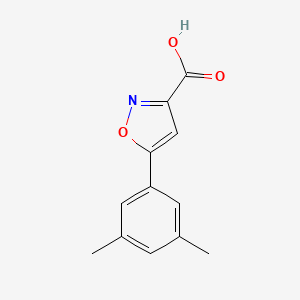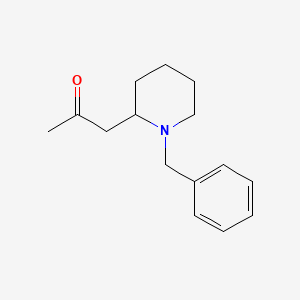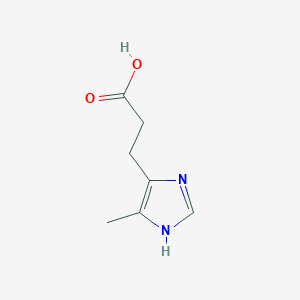![molecular formula C6H8ClN5 B13538642 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride CAS No. 2825012-44-8](/img/structure/B13538642.png)
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique tetrazole and pyridine fused ring structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot, three-multicomponent reaction involving aldehydes, 1H-tetrazole-5-amine, and other reagents in the presence of a catalyst like triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Metal-free synthesis methods, such as those utilizing deep eutectic solvents, are also explored for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities, particularly against human colon and lung cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the cis-amide bond of peptides, allowing it to interact with enzymes and receptors. This interaction can inhibit or activate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Tetrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: Known for their heat-resistant properties and applications in energetic materials.
Uniqueness: 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride stands out due to its specific substitution pattern and the presence of the methanamine group, which imparts unique reactivity and biological activity.
Properties
CAS No. |
2825012-44-8 |
|---|---|
Molecular Formula |
C6H8ClN5 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
tetrazolo[1,5-a]pyridin-7-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-5-1-2-11-6(3-5)8-9-10-11;/h1-3H,4,7H2;1H |
InChI Key |
XVZSWENMLCYDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=N2)C=C1CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



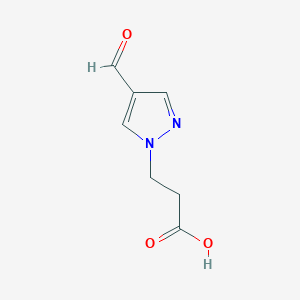
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)
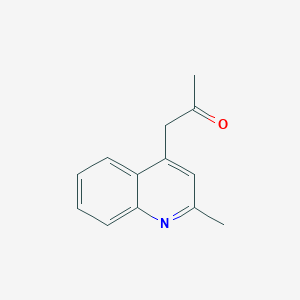

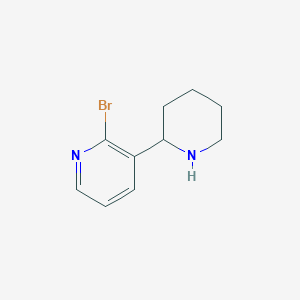
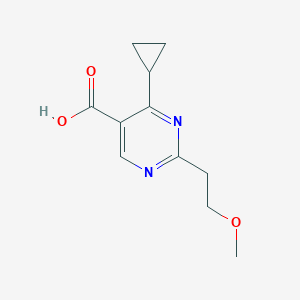
![tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)
